

An In-depth Technical Guide to 2-Methoxypentane (CAS: 6795-88-6)

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Compound of Interest

Compound Name: 2-Methoxypentane

Cat. No.: B14715795

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-methoxypentane**, a simple aliphatic ether. The document details its chemical and physical properties, a representative synthesis protocol, and available spectral data. This guide is intended to be a valuable resource for scientists in research and development.

Chemical and Physical Properties

2-Methoxypentane, also known as methyl 1-methylbutyl ether, is a colorless liquid.^{[1][2]} Its fundamental properties are summarized below.

Identifiers and Descriptors

Identifier/Descriptor	Value	Source(s)
CAS Number	6795-88-6	[1][2]
Molecular Formula	C ₆ H ₁₄ O	[1][2]
Molecular Weight	102.17 g/mol	[1]
IUPAC Name	2-methoxypentane	[3]
Canonical SMILES	CCCC(C)OC	[1][2]
InChI	InChI=1S/C6H14O/c1-4-5-6(2)7-3/h6H,4-5H2,1-3H3	[1][2]
InChIKey	XSAJCGUYMQTAHL-UHFFFAOYSA-N	[1][2]

Physical Properties

Property	Value	Source(s)
Boiling Point	91-92 °C	[2]
Density	0.750 g/cm ³ at 25 °C	[2]

Computed Properties

Property	Value	Source(s)
XLogP3	1.8	[3]
Hydrogen Bond Donor Count	0	[3]
Hydrogen Bond Acceptor Count	1	[3]
Rotatable Bond Count	3	[3]
Exact Mass	102.104465066 Da	[3]
Topological Polar Surface Area	9.2 Å ²	[3]
Heavy Atom Count	7	[3]

Synthesis of 2-Methoxypentane

The most common and straightforward method for the synthesis of **2-methoxypentane** is the Williamson ether synthesis. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide in an S_N2 reaction.^{[4][5][6]} For the synthesis of **2-methoxypentane**, 2-pentanol is the alcohol, and a methyl halide (e.g., methyl iodide) is the electrophile.

Representative Experimental Protocol: Williamson Ether Synthesis

This protocol describes a representative procedure for the synthesis of **2-methoxypentane** from 2-pentanol and methyl iodide using sodium hydride as the base and tetrahydrofuran (THF) as the solvent.^{[7][8]}

Materials:

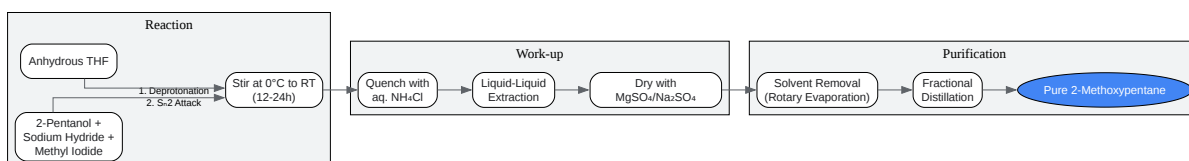
- 2-Pentanol
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Methyl iodide (CH_3I)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- Preparation of the Alkoxide:
 - In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

- Cool the suspension to 0 °C using an ice bath.
- Slowly add a solution of 2-pentanol (1.0 equivalent) in anhydrous THF to the stirred suspension of NaH via the dropping funnel. The addition should be controlled to manage the evolution of hydrogen gas.
- After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 30-60 minutes to ensure complete deprotonation, which is indicated by the cessation of gas evolution.
- Ether Formation:
 - Cool the resulting sodium pent-2-oxide solution back to 0 °C.
 - Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture.
 - After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete (monitored by TLC or GC). Gentle heating under reflux may be required to drive the reaction to completion.
- Work-up and Purification:
 - Cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow addition of a saturated aqueous solution of ammonium chloride.
 - Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.
 - Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) two to three times.
 - Combine all organic layers and wash with water, followed by a saturated brine solution.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

- The crude product can be purified by fractional distillation to yield pure **2-methoxypentane**.



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Synthesis and Purification Workflow for **2-Methoxypentane**

Spectroscopic Data

Detailed spectroscopic data is crucial for the characterization of **2-methoxypentane**. While raw spectra are often proprietary, the expected key features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group as a singlet, and signals for the pentyl chain protons with appropriate multiplicities (triplets, sextets/multiplets, etc.) due to spin-spin coupling. The methoxy group protons typically appear in the range of 3.3-3.4 ppm.^[9]
- ^{13}C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon of the methoxy group is typically found in the range of 55-60 ppm.^{[9][10]} The other five signals will be in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum of **2-methoxypentane** is characterized by the presence of C-H stretching vibrations in the 2850-3000 cm^{-1} region. A strong, characteristic C-O stretching band for the ether linkage is expected in the 1075-1150 cm^{-1} region. The absence of a broad O-H stretching band around 3200-3600 cm^{-1} confirms the absence of the starting alcohol.[3][11]

Mass Spectrometry (MS)

Under electron ionization (EI), the molecular ion peak (M^+) at $m/z = 102$ may be observed, but it is often weak.[3][12] The fragmentation pattern is dominated by α -cleavage (cleavage of the C-C bond adjacent to the oxygen atom).[13][14] The most prominent peak (base peak) is expected at $m/z = 59$, corresponding to the $[\text{CH}_3\text{OCHCH}_3]^+$ ion, which is a stable oxonium ion.[3]

Applications and Relevance

There is limited information available in the public domain regarding specific applications of **2-methoxypentane** in research or industry. Its isomeric counterpart, 1-methoxypentane, has been noted for its use as a solvent and in the food and perfume industries. Given its structure as a simple aliphatic ether, **2-methoxypentane** may find use as a non-polar solvent or as a starting material in organic synthesis. At present, there are no specific documented applications in drug development.

Safety Information

Based on available safety data sheets, **2-methoxypentane** is not classified as a hazardous substance or mixture. However, as with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area. To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.

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